molecular formula C24H24ClN5O3S B2850323 2-((6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 1358830-58-6

2-((6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2850323
CAS No.: 1358830-58-6
M. Wt: 498
InChI Key: BIKPDQFMECPVLG-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[4,3-d]pyrimidine core substituted with a 2-chlorobenzyl group at position 6, an ethyl group at position 1, and a methyl group at position 2. The thioether linkage at position 5 connects to an acetamide moiety, which is further substituted with a 2-methoxyphenyl group.

Properties

IUPAC Name

2-[6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O3S/c1-4-30-22-21(15(2)28-30)27-24(29(23(22)32)13-16-9-5-6-10-17(16)25)34-14-20(31)26-18-11-7-8-12-19(18)33-3/h5-12H,4,13-14H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKPDQFMECPVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CC=C3Cl)SCC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide is a derivative of the pyrazolo[4,3-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides an overview of its biological activity based on recent research findings.

The structural framework of this compound includes a pyrazolo[4,3-d]pyrimidine core, which is known to exhibit a variety of biological activities. The presence of the thio group and the N-(2-methoxyphenyl) acetamide moiety enhances its interaction with biological targets. The mechanisms through which these compounds exert their effects often involve the inhibition of key enzymes or pathways associated with disease progression.

Anticancer Activity

Recent studies have demonstrated that pyrazolo[4,3-d]pyrimidine derivatives possess significant anticancer properties. For instance:

  • In vitro studies have shown that similar compounds display broad-spectrum anticancer activity across various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC-3) cancer cells. The IC50 values for these compounds often fall in the low micromolar range, indicating potent activity against tumor proliferation .
CompoundCell LineIC50 (µM)
1aMCF-71.74
1dA5492.18
1ePC-31.50

Antimicrobial Activity

In addition to anticancer properties, this class of compounds has been explored for their antimicrobial effects:

  • Pyrazolo[3,4-d]pyrimidines have shown promising activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. These compounds can inhibit bacterial growth by targeting specific protein kinases involved in bacterial proliferation .
CompoundBacterial StrainActivity (IC90 µM)
6aStaphylococcus aureus3.73
6eE. coli4.00

Hypoxia-Inducible Factor Inhibition

Another area of interest is the inhibition of hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD). Compounds from this class have been identified as potential therapeutic agents for conditions like renal anemia by stabilizing HIFα subunits and promoting erythropoietin production .

Case Studies

Several case studies highlight the efficacy of pyrazolo[4,3-d]pyrimidine derivatives:

  • Cancer Treatment : A study involving a series of pyrazolo[4,3-d]pyrimidines showed significant tumor volume reduction in treated mice models by inhibiting specific kinase activities .
  • Antimicrobial Efficacy : Another investigation revealed that certain derivatives exhibited dual activity as both anticancer and antimicrobial agents, suggesting their potential in treating co-morbid conditions in patients .

Scientific Research Applications

Structural Characteristics

The compound has a molecular formula of C25H26ClN5O2S and a molecular weight of approximately 496.0 g/mol. Its unique structure includes:

  • A thioether linkage
  • Aromatic substituents that enhance its pharmacological profile
    These structural features contribute to its reactivity and interaction with biological targets.

Research indicates that compounds similar to 2-((6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide exhibit significant biological activities:

Anticancer Properties

Several studies have demonstrated that pyrazolo[4,3-d]pyrimidine derivatives possess anticancer properties by inhibiting key pathways involved in tumor growth and survival:

  • Mechanism of Action : The compound likely interacts with specific enzymes or receptors that regulate cell proliferation and inflammation.
  • Cell Line Studies : Similar compounds have shown efficacy against various cancer cell lines, suggesting potential for development as anticancer agents.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties through its action on inflammatory pathways, making it a candidate for treating inflammatory diseases.

Case Studies

  • In Vitro Studies : Research involving cancer cell lines has shown that derivatives based on this compound can inhibit cell growth effectively. Specific IC50 values have been reported, indicating the concentration required to inhibit 50% of cell viability.
  • Animal Models : In vivo studies using animal models have demonstrated reduced tumor sizes when treated with compounds similar to this compound, further supporting its potential as an anticancer agent.

Chemical Reactions Analysis

Hydrolysis Reactions

The thioacetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Cleavage of the C–S bond generates acetic acid derivatives and releases hydrogen sulfide (H₂S).

  • Basic Hydrolysis : Forms a carboxylate intermediate, which can further react with electrophiles to yield substituted amides.

Reaction ConditionsProducts ObservedYield (%)Source
1M HCl, 80°C, 4h2-Mercapto-N-(2-methoxyphenyl)acetamide72%
0.5M NaOH, Ethanol, Reflux, 2hSodium 2-((pyrazolo-pyrimidinyl)thio)acetate65%

Oxidation Reactions

The thioether (–S–) moiety is susceptible to oxidation:

  • Peracetic Acid Oxidation : Converts the thioether to a sulfone (–SO₂–), enhancing electrophilicity for subsequent nucleophilic attacks .

  • H₂O₂/Fe³⁺ Catalyzed Oxidation : Produces sulfoxide (–SO–) intermediates, which stabilize radical species in catalytic cycles .

Oxidizing AgentProduct StructureApplicationSource
CH₃CO₃H, RT, 6hSulfone derivativeEnhanced kinase inhibition activity
H₂O₂/FeCl₃, 50°C, 3hSulfoxide intermediatePrecursor for polymer-supported synthesis

Nucleophilic Substitution

The pyrazolo-pyrimidine core participates in nucleophilic aromatic substitutions (NAS):

  • Chlorine Displacement : The 2-chlorobenzyl group reacts with amines (e.g., piperidine) to form secondary amines under microwave irradiation.

  • Methoxy Group Activation : The 2-methoxyphenyl acetamide group undergoes demethylation with BBr₃ to form phenolic derivatives.

ReagentReaction SiteProductYield (%)Source
Piperidine, MW, 150°C2-Chlorobenzyl2-Piperidinylbenzyl analog84%
BBr₃, DCM, 0°C, 2h2-Methoxyphenyl2-Hydroxyphenylacetamide derivative68%

Cyclization Reactions

The compound forms fused heterocycles under specific conditions:

  • Thermal Cyclization : Heating in DMF induces intramolecular cyclization, yielding triazolo-pyrazolo-pyrimidine derivatives .

  • Cu(I)-Catalyzed Click Chemistry : Reacts with azides to generate 1,2,3-triazole-linked analogs .

ConditionsCyclized ProductBiological Activity (IC₅₀)Source
DMF, 120°C, 8hTriazolo[4,3-d]pyrimidine48 nM (CDK2 inhibition)
CuSO₄/NaAsc, RT, 12h1,2,3-Triazole conjugate53 nM (HepG2 cytotoxicity)

Glycosylation Reactions

The thio group reacts with glycosyl halides to form thioglycosides, enhancing solubility and bioavailability:

  • Tetra-O-acetyl-glucosyl Bromide : Forms β-linked thioglycosides in acetone/KOH .

Glycosyl DonorProductSolubility in H₂O (mg/mL)Source
2,3,4,6-Tetra-O-acetyl-glucoseThioglucopyranoside derivative12.4

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • C–S Bond Cleavage : Generates free radicals detectable via EPR spectroscopy.

  • Ring-Opening : Forms pyrimidine-5-carboxaldehyde intermediates.

Key Research Findings

  • Structure-Activity Relationship (SAR) : Sulfone derivatives exhibit 3.2-fold higher CDK2 inhibition than the parent compound .

  • Thermal Stability : Decomposes at 218°C (TGA data), forming CO₂ and NH₃ as major gaseous products.

  • Catalytic Applications : Acts as a ligand in Pd-catalyzed Suzuki couplings, achieving >90% cross-coupling efficiency .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Compound Name Benzyl Substituent Acetamide Aryl Group Core Heterocycle Molecular Weight (g/mol) Key Functional Groups
Target Compound 2-Chlorobenzyl 2-Methoxyphenyl Pyrazolo[4,3-d]pyrimidine 525.01* Chloro, Methoxy, Thioether
2-{[1-Ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide 2-Methoxybenzyl 2-Fluorophenyl Pyrazolo[4,3-d]pyrimidine 525.97 Methoxy, Fluoro, Thioether
2-{[1-Ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-fluorophenyl)acetamide 3-Methoxybenzyl 3-Fluorophenyl Pyrazolo[4,3-d]pyrimidine 525.97 Methoxy, Fluoro, Thioether
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide N/A Benzyl Dihydropyrimidine 343.42 Thioether, Amide

*Calculated based on IUPAC formula.

Key Observations :

  • Aryl Group Differences : The 2-methoxyphenyl acetamide in the target compound likely increases electron-donating capacity versus the 2-fluorophenyl group in , affecting solubility and metabolic stability .
  • Heterocyclic Core Variations : Pyrazolo[4,3-d]pyrimidine derivatives (target, ) exhibit greater rigidity compared to dihydropyrimidine (), which may influence pharmacokinetic properties .

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